molecular formula C8H17NOS B13077795 3-[(Thian-3-yl)amino]propan-1-ol

3-[(Thian-3-yl)amino]propan-1-ol

Cat. No.: B13077795
M. Wt: 175.29 g/mol
InChI Key: GHDBFSVZHUJWDP-UHFFFAOYSA-N
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Description

3-[(Thian-3-yl)amino]propan-1-ol is a synthetic organic compound characterized by a six-membered saturated thian ring (containing one sulfur atom) linked via an amino group to a propan-1-ol chain. This structure combines a conformationally flexible heterocyclic moiety with a polar hydroxyalkylamine group, a motif common in bioactive molecules targeting receptors or enzymes.

Properties

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

3-(thian-3-ylamino)propan-1-ol

InChI

InChI=1S/C8H17NOS/c10-5-2-4-9-8-3-1-6-11-7-8/h8-10H,1-7H2

InChI Key

GHDBFSVZHUJWDP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Thian-3-yl)amino]propan-1-ol typically involves the reaction of 3-aminopropanol with a thiopyran derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Thian-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amino group .

Scientific Research Applications

3-[(Thian-3-yl)amino]propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Thian-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The thiopyran ring and amino alcohol functional group allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 3-[(Thian-3-yl)amino]propan-1-ol and its analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Core Structure Biological Activity Key Findings
This compound Thian ring + amino propanol chain Inferred CNS/receptor modulation Flexible thian ring may enhance conformational adaptability for receptor binding .
Gaunda et al.'s derivatives Fused pyrimidine-thieno ring + amino propanol Cytotoxicity (HC 29, MDA-MB-231) Pyrimidine-thieno scaffold enhances cytotoxicity; substituents modulate potency.
CGP60474 Pyrimidine-pyridine core + amino propanol CDK2 inhibition (ATP-competitive) Binds CDK2 hinge region in cis conformation; pyrimidine critical for activity.
ADS-003 3-(Methylamino)propan-1-ol + lipophilic tail Histamine H3 receptor antagonism Methyl group and chain length optimize receptor affinity; reduces food intake in rats.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene + amino propanol Impurity in drospirenone synthesis Aromatic thiophene may increase metabolic instability vs. saturated thian.
IV-9 Chloronitropyridine + methylamino propanol Synthetic intermediate Electron-withdrawing groups (Cl, NO2) enhance reactivity for further derivatization.

Structural and Pharmacological Insights

Thian vs. Thiophene/Pyrimidine Scaffolds
  • Thian Ring : The saturated six-membered thian ring in the target compound offers greater conformational flexibility compared to aromatic thiophene (five-membered) or pyrimidine rings. This flexibility may improve binding to dynamic protein pockets, as seen in histamine H3 receptor antagonists like ADS-003 .
  • Aromatic Analogues: Pyrimidine-thieno derivatives (Gaunda et al.) exhibit cytotoxicity, likely due to planar aromatic systems enabling DNA intercalation or kinase inhibition .
Amino Propanol Chain Modifications
  • Substituent Effects : The methyl group in ADS-003 optimizes histamine H3 receptor affinity, while bulkier substituents (e.g., thian) may alter steric interactions. Elongating the alkyl chain in ADS-003 increased potency, suggesting the thian-linked chain in the target compound could be tailored for enhanced receptor engagement .
  • Electron-Withdrawing Groups : Chloro and nitro groups in IV-9 enhance electrophilicity for synthetic derivatization, a feature absent in the target compound but relevant for prodrug design .
Binding Conformations
  • CGP60474’s cis conformation is critical for CDK2 inhibition, whereas transoid configurations in Bcr-Abl inhibitors demonstrate scaffold-dependent activity . The thian ring’s flexibility may allow adaptive binding to multiple targets.

Biological Activity

3-[(Thian-3-yl)amino]propan-1-ol, a compound featuring a thian group, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and the results of various studies that highlight its biological significance.

The compound is characterized by the presence of a thian group, which consists of a sulfur atom in a five-membered ring, along with an amino group and a hydroxyl group attached to a propanol backbone. Its molecular formula is C₅H₉NOS, and it has been identified as a versatile molecule in both chemical synthesis and biological applications. The structural features facilitate interactions with biological systems, allowing it to modulate enzyme activity and receptor interactions effectively.

The mechanism of action of this compound involves several key interactions:

  • Hydrogen Bonding : The amino and hydroxyl groups enable the compound to form hydrogen bonds with various enzymes and receptors, influencing their activity.
  • Enzyme Modulation : It has been shown to modulate specific molecular pathways, potentially inhibiting microbial growth and inducing apoptosis in cancer cells.
  • Receptor Interaction : The compound's unique structure allows it to interact with different receptors, which may lead to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study conducted on the efficacy of this compound against common bacterial pathogens showed promising results, with significant inhibition observed in vitro. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial effects.
  • Cancer Cell Apoptosis : In vitro experiments demonstrated that treatment with this compound led to increased rates of apoptosis in human cancer cell lines. Flow cytometry analysis revealed elevated levels of pro-apoptotic markers following treatment.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound influences key signaling pathways associated with cell survival, including the PI3K/Akt pathway, thereby promoting apoptotic processes in cancer cells.

Summary Table of Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial strains; low MIC values,
AnticancerInduces apoptosis in cancer cell lines; modulates cell survival pathways,
Enzyme ModulationInfluences enzyme activity through hydrogen bonding interactions,

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